1-Iodopyrene
Overview
Description
1-Iodopyrene is a useful research compound. Its molecular formula is C16H9I and its molecular weight is 328.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photoredox Catalysis
1-Iodopyrene derivatives, specifically iodo-Bodipy compounds, have been identified as efficient and recyclable photocatalysts in organic reactions. For instance, iodo-Bodipy immobilized on porous silica showcased significant efficacy in photoredox catalytic tandem oxidation-[3+2] cycloaddition reactions for the preparation of pyrrolo[2,1-a]isoquinoline, highlighting its potential in synthesizing complex organic compounds through light-driven processes (Guo et al., 2013). Furthermore, iodo-BODIPYs have been utilized as visible-light-driven photocatalysts, exhibiting high catalytic efficiencies and reaction rates in the photocatalyzed oxidation of thioanisole under visible light (Li et al., 2013).
Environmental Monitoring
The detection of 1-Hydroxypyrene, a metabolite of polycyclic aromatic hydrocarbons (PAHs), is crucial for biomonitoring human exposure to PAH carcinogens. A novel luminescent Eu-functionalized metal-organic framework sensor has been developed for the highly selective and sensitive detection of 1-Hydroxypyrene in human urine, showcasing an innovative approach to environmental health monitoring and clinical diagnosis of PAH intoxication levels (Hao & Yan, 2017).
Advanced Material Development
Research has also focused on the synthesis and application of novel materials. For example, graphene oxide nanoribbon and polyhedral oligomeric silsesquioxane assembled composite frameworks have been explored for the electrochemical sensing of 1-hydroxypyrene, a biomarker for PAH exposure. This development not only advances the field of electrochemical sensors but also contributes to environmental monitoring and public health (Shen et al., 2012).
Organic Synthesis and Applications
Iodo-Bodipys have been applied as dual-functional photoredox catalysts for the preparation of highly functionalized organic compounds. Their ability to act as either electron acceptors or donors in single electron transfer processes facilitates various organic reactions, indicating their significant role in organic synthesis and potential for creating advanced pharmaceuticals and materials (Huang & Zhao, 2013).
Mechanism of Action
Target of Action
1-Iodopyrene is primarily used as an electrochemical mediator in oxidative C-N bond coupling reactions . The compound’s primary targets are the molecules involved in these reactions.
Mode of Action
This compound interacts with its targets through a process known as electrocatalysis . The extended π-systems of such compounds lower the oxidation potentials and stabilize the radical cation states, thus facilitating the selective anodic oxidation . A mechanistic study suggests the presence of halogen-bonding interactions of the radical cation state of the iodoarene with Lewis bases .
Biochemical Pathways
It is known that the compound plays a crucial role in oxidative c-n bond coupling reactions . These reactions are part of larger biochemical pathways involved in various biological processes.
Result of Action
The primary result of this compound’s action is the facilitation of oxidative C-N bond coupling reactions . This leads to the formation of new chemical compounds. The exact molecular and cellular effects would depend on the specific context of the reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oxidation potentials of the compound can be affected by the presence of other molecules in the reaction environment . Additionally, factors such as temperature, pH, and the presence of certain ions could also influence its action.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules that 1-Iodopyrene interacts with are yet to be identified.
Cellular Effects
It is known that PAHs and their derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves interactions with various biomolecules. For instance, it has been suggested that π-extended iodoarenes, a category that includes this compound, can participate in electrocatalytic C-N bond coupling reactions . These reactions involve the formation of radical cation species, which can react with donor molecules to form hypervalent iodine species .
Metabolic Pathways
It is known that cytochrome P450 enzymes (CYPs) can metabolize PAHs and their derivatives
Properties
IUPAC Name |
1-iodopyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9I/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNJSSNWLUIMDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543716 | |
Record name | 1-Iodopyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34244-15-0 | |
Record name | 1-Iodopyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Iodopyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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